4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid
Overview
Description
4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a butenyl group, a hydroxyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel-Crafts acylation of a suitable aromatic compound, followed by the introduction of the butenyl group through a Heck reaction or similar coupling reaction. The hydroxyl and methoxy groups can be introduced through selective hydroxylation and methylation reactions, respectively. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Formation of 4-(But-3-en-2-yl)-3-oxo-5-methoxybenzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(But-3-en-2-yl)-3-hydroxybenzoic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-(But-3-en-2-yl)-5-methoxybenzoic acid: Lacks the hydroxyl group, which may influence its solubility and interaction with molecular targets.
4-(But-3-en-2-yl)-3-methoxybenzoic acid: Lacks the hydroxyl group, which may alter its chemical properties and biological effects.
Uniqueness
4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
4-but-3-en-2-yl-3-hydroxy-5-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-7(2)11-9(13)5-8(12(14)15)6-10(11)16-3/h4-7,13H,1H2,2-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHHWSAXSCVSEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C1=C(C=C(C=C1OC)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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